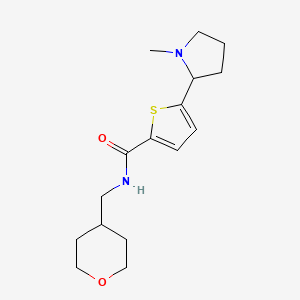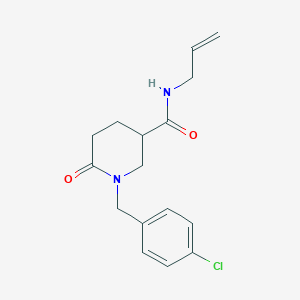![molecular formula C22H24FN5O B3802063 1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide](/img/structure/B3802063.png)
1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide
Descripción general
Descripción
1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the fluorophenyl group: This step involves the reaction of the triazole intermediate with a fluorophenyl methyl halide under basic conditions to form the desired product.
Attachment of the pyrrolidine moiety: The final step involves the reaction of the intermediate with a pyrrolidine derivative, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents on the triazole, fluorophenyl, or pyrrolidine rings.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one: Known for its psychoactive properties.
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethanone: Studied for its potential as a stimulant.
1-(4-fluorophenyl)-2-(1H-1,2,3-triazol-4-yl)ethanone: Investigated for its anticancer activity.
Uniqueness
1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide is unique due to its combination of a triazole ring with fluorophenyl and pyrrolidine moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[2-(3-phenylpyrrolidin-1-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-20-8-6-17(7-9-20)14-28-16-21(25-26-28)22(29)24-11-13-27-12-10-19(15-27)18-4-2-1-3-5-18/h1-9,16,19H,10-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCJSJHCVFCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCNC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propyl]-2-pyrrolidinone](/img/structure/B3801981.png)
![2-methyl-8-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3801990.png)
![7-(2-cyclohexylethyl)-2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3801996.png)
![1-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3802011.png)
![N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B3802019.png)
![1-(1-isobutyl-4-piperidinyl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3802020.png)
![2-[3-(2-isoxazolidinyl)propanoyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3802024.png)


![7-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B3802046.png)
![3-(4-chlorophenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B3802047.png)
![1-(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanone](/img/structure/B3802056.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3802067.png)
![N-cyclopropyl-3-{1-[(4'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3802074.png)
